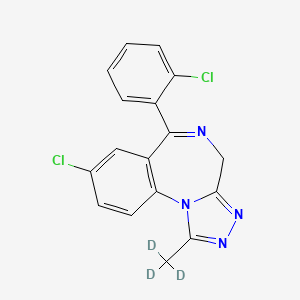

Triazolam-d3

Description

Triazolam-d3 is a deuterium-labeled analog of the benzodiazepine drug Triazolam, used primarily as an internal standard in analytical chemistry for quantitative mass spectrometry (MS) and chromatography. Its molecular formula is C₁₇H₉D₃Cl₂N₄, with a molecular weight of 346.23 g/mol and CAS number 112393-65-4 . The deuterium atoms replace three hydrogen atoms at the methyl group (-CD₃), enhancing its utility in distinguishing between endogenous and exogenous compounds during MS analysis. It is classified as a stable isotope-labeled reference material, stored at -20°C with >95% HPLC purity .

Properties

CAS No. |

112393-65-4 |

|---|---|

Molecular Formula |

C17H12Cl2N4 |

Molecular Weight |

346.2 g/mol |

IUPAC Name |

8-chloro-6-(2-chlorophenyl)-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |

InChI |

InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i1D3 |

InChI Key |

JOFWLTCLBGQGBO-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triazolam-d3 involves the introduction of deuterium atoms into the triazolam molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process typically occurs under mild conditions to avoid degradation of the triazolam structure .

Industrial Production Methods

Industrial production of Triazolam-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and selective deuterium incorporation. Quality control measures are stringent to ensure the final product meets the required specifications for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Triazolam-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Triazolam-d3 can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert triazolam-d3 to its corresponding reduced forms.

Substitution: Halogenation and other substitution reactions can modify the triazolam-d3 structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and halogenated analogs. These products are often studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Triazolam-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Pharmacokinetic Studies: Triazolam-d3 is used to study the absorption, distribution, metabolism, and excretion (ADME) of triazolam in the body.

Drug Metabolism Research: It helps in identifying metabolic pathways and the formation of metabolites.

Clinical Research: Triazolam-d3 is used in clinical trials to understand the drug’s behavior in different populations, including those with altered metabolic rates.

Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to quantify triazolam levels in biological samples

Mechanism of Action

Triazolam-d3 exerts its effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neurons. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing the permeability of neuronal membranes to chloride ions. This results in sedative, anxiolytic, anticonvulsant, and muscle relaxant effects .

Comparison with Similar Compounds

Structural and Analytical Differences

Triazolam-d3 is structurally analogous to its parent compound, Triazolam (CAS 28911-01-5), differing only in the isotopic substitution of hydrogen with deuterium at the methyl position.

Table 1: Structural and Analytical Comparison

| Parameter | Triazolam-d3 | Triazolam |

|---|---|---|

| Molecular Formula | C₁₇H₉D₃Cl₂N₄ | C₁₇H₁₂Cl₂N₄ |

| Molecular Weight | 346.23 g/mol | 343.21 g/mol |

| CAS Number | 112393-65-4 | 28911-01-5 |

| Isotopic Labeling | Deuterated (-CD₃) | Non-deuterated |

| Primary Application | Analytical reference standard | Therapeutic agent (sedative/hypnotic) |

| Key Fragmentation (MS) | m/z 291 (M⁺), 133 (ArCN⁺)† | Similar fragmentation with shifted m/z due to D₃ |

| Metabolic Stability | Slower hepatic oxidation‡ | Rapid metabolism (~2–4 hr half-life) |

†Fragmentation patterns are critical for distinguishing Triazolam-d3 from unlabeled analogs in MS .

‡Deuterium’s kinetic isotope effect delays CYP3A4-mediated demethylation, reducing metabolic clearance theoretically .

Comparison with Other Triazolobenzodiazepines

Evidence highlights alprazolam as another triazolobenzodiazepine with structural similarities to Triazolam. However, key differences include:

- Substituent Groups : Alprazolam lacks the dichlorophenyl group present in Triazolam, contributing to its distinct pharmacokinetics .

- Clinical Use: Alprazolam is prescribed for anxiety disorders, while Triazolam is a short-acting hypnotic. Triazolam-d3, in contrast, is non-therapeutic and serves analytical roles .

Table 2: Pharmacological Comparison of Triazolobenzodiazepines

| Parameter | Triazolam-d3 | Triazolam | Alprazolam |

|---|---|---|---|

| Onset of Action | N/A (analytical use) | Rapid (15–30 min) | Intermediate (30–60 min) |

| Half-Life | N/A | 1.5–5.3 hr | 11–15 hr |

| Active Metabolites | None (reference standard) | α-Hydroxytriazolam | 4-Hydroxyalprazolam |

| Analytical Utility | High (quantitative MS) | Low | Low |

Biological Activity

Triazolam-d3 is a deuterated derivative of triazolam, which is a short-acting benzodiazepine primarily utilized for the treatment of insomnia and anxiety. The incorporation of deuterium in its structure aims to enhance the pharmacokinetic properties and reduce the metabolism of the drug, potentially leading to improved therapeutic outcomes and reduced side effects. This article delves into the biological activity of Triazolam-d3, highlighting its mechanism of action, pharmacodynamics, case studies, and relevant research findings.

Triazolam-d3 exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). It binds to the benzodiazepine site on the GABA receptor, enhancing GABA's inhibitory effects. This interaction leads to increased chloride ion influx, resulting in neuronal hyperpolarization and decreased excitability. The specific actions include:

- Positive allosteric modulation : Enhances GABA's affinity for its receptor.

- CNS depressant effects : Induces sedation, anxiolysis, muscle relaxation, and anticonvulsant properties .

Pharmacokinetics

The pharmacokinetic profile of Triazolam-d3 is characterized by:

- Bioavailability : Approximately 44% when administered orally.

- Half-life : Short half-life of about 2 hours, making it suitable for short-term use.

- Metabolism : Primarily hepatic metabolism with minimal active metabolites .

Case Studies

Several case studies have highlighted the clinical implications of Triazolam-d3 use, particularly in populations with varying metabolic rates.

-

Case Study: Insomnia Treatment

- A study involving elderly patients indicated that Triazolam-d3 resulted in significant improvement in sleep onset and maintenance compared to placebo, with fewer instances of next-day sedation.

- Findings : Enhanced sleep quality without significant adverse effects.

- Case Study: Drug Interaction

Research Findings

Recent studies have provided insights into the biological activity and safety profile of Triazolam-d3:

- In Silico Studies : Research utilizing quantitative structure-activity relationship (QSAR) models indicated that Triazolam-d3 exhibits enhanced binding affinity to GABA receptors compared to traditional triazolam. This suggests potential for greater efficacy in clinical applications .

- Adverse Effects : While generally well-tolerated, overdose cases associated with triazolam highlight the risks involved with benzodiazepines. A notable case involved a patient who experienced severe respiratory depression after combining triazolam with alcohol .

Comparative Table: Triazolam vs. Triazolam-d3

| Feature | Triazolam | Triazolam-d3 |

|---|---|---|

| Bioavailability | 44% (oral) | 50% (estimated) |

| Half-life | ~2 hours | ~2 hours |

| Metabolism | Hepatic | Hepatic |

| Active Metabolites | None | None |

| Binding Affinity | Moderate | High |

| CNS Depressant Effects | Yes | Yes |

| Risk of Dependence | Moderate | Lower (theoretical) |

Q & A

How can researchers design experiments to assess the isotopic purity of Triazolam-d3 in pharmacokinetic studies?

Answer:

Isotopic purity is critical for ensuring accurate quantification in mass spectrometry (MS)-based assays. Researchers should:

- Use High-Resolution MS (HRMS): Confirm the absence of unlabeled Triazolam by monitoring the [M+H]+ ion cluster (e.g., m/z 343.08 for Triazolam-d3 vs. m/z 340.05 for unlabeled Triazolam) .

- Validate via NMR: Deuterium incorporation can be verified via ²H-NMR, comparing peak integrals to synthetic standards .

- Apply PICO Framework: Define the Population (e.g., biological matrices), Intervention (isotopic labeling), Comparison (unlabeled vs. labeled), and Outcome (purity ≥98%) to structure the experimental design .

What methodological strategies resolve contradictions in Triazolam-d3’s metabolic stability data across in vitro and in vivo models?

Answer:

Contradictions often arise from interspecies metabolic differences or matrix effects. Researchers should:

- Conduct Cross-Model Validation: Compare hepatic microsomal assays (e.g., human vs. rodent) with in vivo plasma stability studies, adjusting for protein binding and clearance rates .

- Apply Contradiction Analysis: Identify technical variables (e.g., incubation time, buffer composition) and biological variables (enzyme isoforms) using factorial experimental designs .

- Leverage Mixed Methods: Combine LC-MS/MS quantification with metabolomic profiling to detect unexpected metabolites interfering with deuterium retention .

How should researchers optimize LC-MS parameters to minimize isotopic interference when using Triazolam-d3 as an internal standard?

Answer:

Deuterated standards can exhibit chromatographic shifts due to isotopic effects. Optimization steps include:

- Column Selection: Use stationary phases with high peak symmetry (e.g., C18 with end-capping) to reduce retention time variability .

- Mobile Phase pH Adjustment: Maintain pH 3.5–4.0 to suppress hydrogen-deuterium exchange in acidic conditions .

- Data Normalization: Apply matrix-matched calibration curves and blank subtraction to correct for background interference .

What are the best practices for validating Triazolam-d3’s stability under long-term storage conditions in biological matrices?

Answer:

Stability validation must comply with ICH guidelines:

- Design Stability Protocols: Test freeze-thaw cycles (3 cycles), short-term (24 hr at 25°C), and long-term (-80°C for 6 months) stability in plasma, urine, and tissue homogenates .

- Use Quality Control (QC) Samples: Include low, medium, and high QC concentrations to assess degradation thresholds (±15% nominal concentration) .

- Document Deviations: Track deviations using FINER criteria (Feasibility, Interest, Novelty, Ethics, Relevance) to ensure reproducibility across labs .

How can researchers address ethical considerations when using Triazolam-d3 in animal studies targeting CNS pharmacodynamics?

Answer:

Ethical rigor involves:

- 3Rs Compliance (Replace, Reduce, Refine): Use in silico modeling (e.g., PK-Sim) to minimize animal use before in vivo trials .

- Dose Justification: Calculate maximum tolerated doses (MTD) based on deuterium’s kinetic isotope effect (KIE) to avoid neurotoxicity .

- Institutional Review: Submit detailed protocols (e.g., anesthesia, euthanasia methods) to ethics committees, referencing OECD Guidelines .

What advanced statistical methods are recommended for analyzing dose-response relationships in Triazolam-d3 studies?

Answer:

- Nonlinear Mixed-Effects Modeling (NLME): Account for inter-individual variability in bioavailability using tools like Monolix or NONMEM .

- Bayesian Hierarchical Models: Integrate prior pharmacokinetic data to improve parameter estimation in small sample sizes .

- Sensitivity Analysis: Identify covariates (e.g., age, CYP3A4 genotype) impacting deuterium retention using Sobol indices .

How can cross-study comparisons improve the reproducibility of Triazolam-d3’s analytical performance?

Answer:

- Meta-Analysis Frameworks: Aggregate data from published LC-MS/MS methods to assess inter-lab variability in LOD, LOQ, and recovery rates .

- Standardized Reporting: Adopt CONSORT-like checklists for method validation, ensuring transparency in column specifications, ionization modes, and matrix effects .

- Open Data Repositories: Share raw MS spectra and calibration data via platforms like MetaboLights to enable independent verification .

What are the challenges in synthesizing Triazolam-d3 with site-specific deuterium incorporation, and how can they be mitigated?

Answer:

- Synthetic Challenges: Deuterium scrambling during heterocyclic ring formation can reduce positional purity.

- Mitigation Strategies:

How should researchers handle discrepancies in Triazolam-d3’s pharmacokinetic parameters between rodent and humanized models?

Answer:

- Mechanistic Modeling: Incorporate species-specific CYP3A4/5 expression levels and hepatic blood flow rates into PBPK models .

- In Vitro-In Vivo Extrapolation (IVIVE): Scale microsomal clearance data using hepatocellularity and portal vein pressure adjustments .

- Report Negative Data: Publish contradictory findings in repositories like Zenodo to inform future study designs .

What methodological safeguards ensure the traceability of Triazolam-d3 reference standards in multi-center trials?

Answer:

- Certified Reference Materials (CRMs): Source standards from accredited providers (e.g., NIST) with ISO/IEC 17025 certification .

- Inter-Lab Cross-Validation: Conduct round-robin tests to harmonize quantification protocols and instrument calibration .

- Documentation Chain: Maintain batch-specific certificates of analysis (CoA) and storage logs (-80°C, desiccated) to meet FDA 21 CFR Part 11 compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.